beta-D-Ribopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316622 | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-60-8 | |
| Record name | β-D-Ribopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Ribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-RIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Conformational Analysis and Dynamic Equilibria of β D Ribopyranose
Theoretical Elucidation of Conformational Landscapes
Computational chemistry provides powerful tools to explore the potential energy surface of molecules and identify their stable conformations.
Quantum Chemical Investigations (e.g., DFT, MP2, G4 methods)
Quantum chemical calculations have been extensively employed to investigate the conformational preferences of β-D-ribopyranose. acs.orgresearchgate.net Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and high-accuracy G4 methods are used to calculate the energies of different conformations and predict their relative populations. acs.orgresearchgate.net
Studies using DFT functionals like B3LYP and M06-2X, as well as MP2 methods, have explored the conformational landscape of D-ribose, considering its various forms including α- and β-pyranose. acs.orgresearchgate.net These calculations have revealed a multitude of stable structures. For β-D-ribopyranose specifically, 272 unique minima have been identified. acs.orgulpgc.es Theoretical studies consistently show that the pyranose forms (α and β) are the most dominant configurations for D-ribose. acs.orgulpgc.es
A full exploration of the conformational landscape using DFT methods (B3LYP and M06-2X) has been performed, examining open-chain, furanose, and pyranose configurations. researchgate.net For D-ribose, this has led to the identification of up to 954 stable structures, with the β-pyranose form being the most populated according to both functionals. researchgate.net The energy ranking of the most stable conformers can sometimes vary between different computational methods; for instance, the second and third most stable minima of β-D-ribopyranose are inverted when comparing DFT and MP2 results. acs.orgulpgc.es
| Computational Method | Key Findings for β-D-Ribopyranose | Reference |
|---|---|---|
| DFT (B3LYP, M06-2X), MP2 | Identified 272 unique minima for β-D-ribopyranose. Pyranose forms are dominant. | acs.orgulpgc.es |
| DFT (B3LYP, M06-2X) | Full landscape exploration showed β-pyranose as the most populated form of D-ribose. | researchgate.net |
| G4 Method | Provides high-accuracy free energy calculations, showing both β-pyranose anomers lie within 0.9 kJ/mol in terms of ΔG(298K). | researchgate.net |
Molecular Dynamics Simulations and Energy Minima Identification
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of β-D-ribopyranose in solution, complementing the static picture provided by quantum chemical calculations. acs.orgnih.gov These simulations can identify the most stable, low-energy conformations by exploring the molecule's potential energy surface over time. acs.org
By simulating the movement of the molecule and its surrounding solvent molecules, MD can reveal the transitions between different chair and boat conformations and help in identifying the most populated conformational states. nih.govuiowa.edu Force fields like GLYCAM06 are specifically parameterized for carbohydrates and are used in these simulations to accurately model the interactions. nih.govresearchgate.net The simulations can be performed under various conditions, such as different temperatures and in the presence of ions, to understand their effect on the conformational equilibrium. nih.gov
Analysis of Anomeric and Exo-Anomeric Effects on Conformation
The conformational preferences of β-D-ribopyranose are significantly influenced by stereoelectronic effects, namely the anomeric and exo-anomeric effects. mdpi.comuva.es The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. wikipedia.org This effect is often explained by a stabilizing hyperconjugation interaction between a lone pair of the ring oxygen and the antibonding orbital of the C1-substituent bond. dypvp.edu.in
Experimental Characterization of Conformations
Experimental techniques provide crucial data to validate and refine the theoretical models of β-D-ribopyranose's conformation.
Spectroscopic Approaches for Conformational Assignment (e.g., NMR, VCD, IR, Raman)
A variety of spectroscopic techniques are used to probe the conformational equilibrium of β-D-ribopyranose in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of sugars in solution. acs.orgulpgc.es By analyzing coupling constants and chemical shifts of the ring protons, the predominant chair conformation and the ratio of different conformers can be determined. researchgate.net For instance, 1H-NMR studies have shown that β-D-ribopyranose in D2O exists as a mixture of 4C1 and 1C4 conformers, with the 1C4 form being the major component (70%). researchgate.net Dynamic NMR experiments on derivatives like β-D-ribopyranose tetraacetate have even allowed for the determination of the rate of chair-chair interconversion. rsc.org
Vibrational Circular Dichroism (VCD), Infrared (IR), and Raman Spectroscopy: Vibrational spectroscopies provide detailed information about the molecular structure and bonding. IR and Raman spectra exhibit characteristic bands that can be assigned to specific vibrational modes of the pyranose ring and its substituents. acs.orgulpgc.esmdpi.com When combined with quantum chemical calculations, these experimental spectra can be used to identify the conformations present in a sample. acs.orgulpgc.es VCD, being sensitive to chirality, is particularly useful for distinguishing between different stereoisomers and conformations of sugars. acs.orgcas.czresearchgate.net Experimental IR and Raman spectra of D-ribose have been compared with theoretical spectra of the most stable α- and β-pyranose anomers to confirm their presence in solution and the solid phase. acs.orgulpgc.es
| Spectroscopic Technique | Key Findings for β-D-Ribopyranose | Reference |
|---|---|---|
| NMR Spectroscopy | In D2O, exists as a 70:30 mixture of 1C4 and 4C1 conformers. | researchgate.net |
| Dynamic NMR (on tetraacetate derivative) | Determined the rate of chair-chair interconversion (130 s-1 at -60 °C). | rsc.org |
| IR and Raman Spectroscopy | In conjunction with theoretical calculations, confirms the predominance of pyranose forms in solution and solid state. | acs.orgulpgc.es |
| Vibrational Circular Dichroism (VCD) | Provides chiroptical data that helps in the conformational assignment by comparing experimental and theoretical spectra. | acs.org |
X-ray Diffraction Studies for Solid-State Conformation
X-ray diffraction (XRD) on single crystals provides the most definitive information about the conformation of a molecule in the solid state. usp.orgwikipedia.org XRD studies have shown that D-ribose crystallizes in the pyranose form. acs.orgulpgc.es In a study of a praseodymium chloride complex with D-ribose, the β-D-ribopyranose ligand was found to adopt a 1C4 conformation. nih.gov It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution due to the influence of crystal packing forces and intermolecular interactions. ox.ac.uk Nevertheless, solid-state structures provide an essential benchmark for validating theoretical calculations and understanding the intrinsic conformational preferences of the molecule. acs.orgnih.gov
Mutarotation and Isomeric Equilibria in Solution
In solution, particularly aqueous solutions, D-ribose exists as a dynamic equilibrium mixture of its various isomeric forms. This phenomenon, known as mutarotation, involves the interconversion between the cyclic pyranose and furanose forms, as well as the open-chain aldehyde form. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This process is characterized by a change in the optical rotation of the solution over time as the proportions of the anomers shift until equilibrium is reached. wikipedia.orgmasterorganicchemistry.com
Interconversion Dynamics between Pyranose, Furanose, and Open-Chain Forms
The cyclization of the linear form of ribose occurs through the formation of a hemiacetal. wikipedia.org When the hydroxyl group on carbon 4 (C4) attacks the aldehyde group, it results in a five-membered ring structure known as a furanose. Alternatively, an attack by the hydroxyl group on carbon 5 (C5) leads to the formation of a six-membered ring, referred to as a pyranose. wikipedia.orgyoutube.com Each of these cyclizations can produce two different stereoisomers at the anomeric carbon (C1), designated as α and β anomers. wikipedia.org
The equilibrium in an aqueous solution of D-ribose is a complex mixture of these different forms. The pyranose forms are generally more predominant than the furanose forms, with the open-chain form being present in only a very small amount. masterorganicchemistry.comulpgc.es Studies have shown that in aqueous solution, D-ribose exists as a mixture of α- and β-pyranoses and α- and β-furanoses, with a clear predominance of the β-pyranose form. ulpgc.es The interconversion between these forms is a continuous process of ring-opening and closing. libretexts.org
Quantification of Anomeric Ratios (α/β) in Various Solvents and Phases
The relative amounts of the different isomers of D-ribose at equilibrium have been quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). acs.orgresearchgate.net In an aqueous solution at room temperature, the pyranose forms account for approximately 76-80% of the mixture, while the furanose forms make up about 20-24%. wikipedia.orgacs.orgulisboa.pt The open-chain aldehyde form is present at a concentration of only about 0.1%. wikipedia.org
The distribution of the anomers of D-ribose in aqueous solution is as follows:
β-D-ribopyranose: 59% wikipedia.org
α-D-ribopyranose: 20% wikipedia.org
β-D-ribofuranose: 13% wikipedia.org
α-D-ribofuranose: 7% wikipedia.org
This gives an α/β anomeric ratio for the pyranose form of approximately 1:3. wikipedia.org
In the solid phase, the pyranose ring structure is also observed. ulpgc.esacs.org X-ray diffraction and NMR studies on crystalline D-ribose have shown a β/α ratio of 2:1 from powder analysis and 3:1 from single-crystal analysis. ulpgc.esacs.org A melted and recrystallized sample showed a β/α ratio of 2.5:1. ulpgc.esacs.org
The solvent can influence the anomeric ratio. For instance, a study of β-D-ribopyranose tetraacetate in acetone-d6 (B32918) at room temperature showed a 9:11 mixture of two chair conformers in rapid equilibrium. researchgate.net
| Isomer | Percentage (%) | Source |
|---|---|---|
| β-D-Ribopyranose | 59 | wikipedia.org |
| α-D-Ribopyranose | 20 | wikipedia.org |
| β-D-Ribofuranose | 13 | wikipedia.org |
| α-D-Ribofuranose | 7 | wikipedia.org |
| Open-Chain Form | ~0.1 | wikipedia.org |
Ring Pucker Analysis (e.g., Chair Conformations like 4C1 and 1C4)
The six-membered pyranose ring is not planar and adopts various conformations to minimize steric strain. The most stable and common conformations are the chair forms, designated as 4C1 and 1C4. columbia.edulibretexts.orgnd.edu In the 4C1 conformation, carbon 4 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon 1 is below it. The reverse is true for the 1C4 conformation. ulpgc.es
For β-D-ribopyranose, theoretical and experimental studies have shown that the 1C4 conformation is the most stable. acs.org In contrast, for α-D-ribopyranose, the 1C4 conformation is also the most stable. acs.org The stability of these chair conformations is influenced by the orientation of the hydroxyl groups, with a preference for equatorial positions to minimize steric hindrance. nd.edu However, the anomeric effect, which involves stabilizing electronic interactions, can favor an axial orientation for the anomeric hydroxyl group. ulpgc.es
In a study of a PrCl3-D-ribose complex, it was found that the β-D-ribopyranose ligand adopted a 1C4 conformation, while the α-D-ribopyranose ligand was in a 4C1 conformation. nih.gov Another study on β-D-ribopyranose tetraacetate in acetone-d6 indicated a rapid equilibrium between the 1C and C1 (equivalent to 1C4 and 4C1) conformers. researchgate.net At -84°C, the ratio of 1C to C1 conformers was 2:1. researchgate.net
| Anomer | Most Stable Conformation | Source |
|---|---|---|
| β-D-Ribopyranose | 1C4 | acs.org |
| α-D-Ribopyranose | 1C4 | acs.org |
Advanced Synthetic Methodologies for β D Ribopyranose and Its Derivatives
Stereoselective Synthesis of β-D-Ribopyranose Ring Structures
The controlled synthesis of the β-D-ribopyranose ring is fundamental. While D-ribose naturally exists as a mixture of furanose and pyranose anomers, specific methodologies can favor the formation of the β-pyranose form. wikipedia.org One approach involves the ring-opening polymerization of 1,4-anhydro-α-D-ribopyranose derivatives, which can lead to stereoregular (1→4)-β-D-ribopyranan. acs.org Another strategy utilizes silylium (B1239981) catalysis for the nucleophilic addition of arenes to free D-ribose. This process can proceed with high stereoselectivity due to the convergent silylation towards the TMS-protected β-ribopyranose before the formation of the C-C bond. mpg.de Furthermore, ring expansion reactions can be employed; for instance, a protected azetidine (B1206935) derived from a different sugar can undergo ring expansion in the presence of acetic acid to yield a product that mimics β-D-ribopyranose. semanticscholar.org
Synthesis of C-Glycosides of β-D-Ribopyranose
C-glycosides, where the anomeric hydroxyl group is replaced by a carbon-based substituent, offer enhanced stability against enzymatic hydrolysis. The synthesis of β-C-allyl glycosides of D-ribofuranose and 2-deoxy-D-ribofuranose serves as a valuable route to homonucleosides. thieme-connect.com A deoxygenative cross-coupling reaction has been developed to create C-aryl and C-heteroaryl glycosides from glycosyl esters. This method involves the light-induced fragmentation of a glycosyl ester to generate a glycosyl radical, which then couples with aryl or heteroaryl bromides in the presence of a nickel catalyst, yielding β-C-aryl ribose analogues with high selectivity. nih.govsci-hub.se Additionally, direct and catalytic C-glycosylation of arenes with unprotected D-ribose can be achieved, with the stereochemical outcome (α- or β-anomer) being tunable by controlling the cyclization temperature. mpg.de
Synthesis of Thioglycosides and Dithio-Derivatives of β-D-Ribopyranose
Thioglycosides and their dithio counterparts are of interest for their potential biological activities. The synthesis of 1-thio-β-D-ribopyranose derivatives has been documented. researchgate.net A common strategy for synthesizing 1,5-dithio-D-ribopyranosides involves using 1,2,3,4-tetra-O-acetyl-5-thio-D-ribopyranose or its 1-bromo derivative as a glycosyl donor in reactions with thiols like 4-cyano- and 4-nitrobenzenethiol. nih.govresearchgate.net The anomeric ratio of the resulting thioglycosides can be influenced by the reaction conditions. nih.gov Subsequent deacetylation yields the final dithio-D-ribopyranosides. nih.gov Furthermore, 5-thio-D-ribopyranose can be synthesized from D-ribono-1,4-lactone through multi-step sequences involving the formation of bromo, S-acetyl-thio, or thiocyanato intermediates. nih.govtandfonline.com
Regioselective Functionalization and Protection Strategies
The selective modification of the multiple hydroxyl groups on the ribopyranose ring is crucial for synthesizing complex derivatives. Regioselective protection and functionalization strategies are key to achieving specific synthetic targets. beilstein-journals.org The inherent reactivity differences of the hydroxyl groups can be exploited, although this often does not lead to exclusive regioselectivity. nih.gov
Acylation and benzoylation are common methods for protecting hydroxyl groups. 1,2,3,4-Tetra-O-acetyl-β-D-ribopyranose is a versatile intermediate used in the synthesis of glycosylated compounds. chemimpex.com Enzymatic hydrolysis of this tetraacetate, for instance using esterase from rabbit serum or porcine pancreatic lipase (B570770), can regioselectively deacetylate the anomeric position to yield 2,3,4-tri-O-acetyl-β-D-ribopyranose. researchgate.netsrce.hr Chemical methods, such as reacting D-ribose with acetic anhydride (B1165640) and sulfuric acid, can also be employed for preparing acetylated derivatives like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside. researchgate.net Similarly, benzoylated derivatives, such as 2,3,4-tri-O-benzoyl-β-D-ribopyranosylamine, can be synthesized from D-ribosylamine. capes.gov.br
| Starting Material | Reagents | Product | Reference |
| Tetra-O-acetyl-β-D-ribopyranose | Rabbit Serum Esterase | 2,3,4-tri-O-acetyl-β-D-ribopyranose | researchgate.net |
| D-Ribosylamine | Benzoylating agents | 2,3,4-tri-O-benzoyl-β-D-ribopyranosylamine | capes.gov.br |
| D-Ribose | Acetic anhydride, Sulfuric acid | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside | researchgate.net |
A variety of functional groups can be introduced onto the β-D-ribopyranose scaffold to create derivatives with specific properties. For example, azido (B1232118) groups can be introduced, as seen in the synthesis of 4-cyanophenyl 3-azido-3-deoxy-1,5-dithio-β-D-xylopyranoside, which can then be reduced to an amino group. researchgate.net The synthesis of isothiocyanates, such as 2,3,4-tri-O-benzoyl-β-D-ribopyranosyl isothiocyanate, is achieved by reacting the corresponding tribenzoylated ribopyranosylamine hydrobromide with thiophosgene. capes.gov.br These isothiocyanates can then be converted to thiourea (B124793) derivatives. capes.gov.br The introduction of such functional groups is critical for building more complex molecules and exploring their biological activities. nih.govrsc.org
Preparation of Acylated and Benzoylated β-D-Ribopyranose Derivatives
Synthetic Approaches to β-D-Ribopyranose-Based Nucleoside Analogues
β-D-Ribopyranose serves as a precursor for the synthesis of various nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs. madridge.org A common chemical approach is the Vorbrüggen glycosylation, where a C1'-halosugar acts as a precursor for an oxocarbenium species that is then N-glycosylated by a silylated nucleobase to form the desired β-nucleoside. nih.gov Another strategy involves the reaction of peracylated sugars, like β-D-ribopyranose tetraacetate, with silylated heterocyclic bases in the presence of a Lewis acid such as stannic chloride. mdpi.com Enzymatic methods, or "base swapping," provide an alternative route where a natural nucleoside acts as a sugar donor for a nucleobase analogue. nih.gov The synthesis of nucleoside analogues often involves multiple steps of protection, functionalization, and coupling. For instance, 1-(β-L-ribofuranosyl)thymine and -cytosine, key intermediates for β-L-nucleoside derivatives, can be prepared from peracylated β-L-ribofuranose, which itself is synthesized from D-ribose in several steps. researchgate.net The development of novel synthetic methods for these analogues remains an active area of research due to their therapeutic importance. madridge.orgmdpi.comfiu.edu
Chemoenzymatic Synthesis of β-D-Ribopyranose Derivatives
Chemoenzymatic synthesis has emerged as a powerful strategy for the selective modification of carbohydrates, combining the precision of enzymatic catalysis with the versatility of chemical methods. This approach is particularly valuable for the synthesis of β-D-ribopyranose derivatives, where the selective functionalization of specific hydroxyl groups is often challenging due to their similar reactivity. Enzymes, such as lipases and esterases, can operate under mild conditions and exhibit high regioselectivity, enabling the synthesis of complex carbohydrate derivatives that would be difficult to obtain through purely chemical routes.
The application of chemoenzymatic methods to β-D-ribopyranose has been explored, primarily focusing on acylation and deacylation reactions. These methods offer an efficient way to produce selectively protected intermediates that are valuable building blocks for the synthesis of more complex molecules.
One notable example involves the regioselective enzymatic acylation of D-ribose. In a study investigating the acylation of unprotected D-ribose using oxime esters as acyl donors and a lipase from Pseudomonas sp. (PSL) as the catalyst, a mixture of products was obtained. Among them was 1-O-acyl-β-D-ribopyranose, demonstrating the feasibility of enzymatic acylation at the anomeric position of the pyranose form of ribose. psu.edu The reaction, conducted in pyridine, yielded the 1-O-acylated β-D-ribopyranose derivative alongside the 5-O-acylated ribofuranose derivative. psu.edu This highlights a competitive reaction pathway between the different isomeric forms and hydroxyl groups of ribose in solution.
Another significant area of research is the enzymatic deacetylation of peracetylated ribopyranose. A study on the enzymatic hydrolysis of tetra-O-acetyl-β-D-ribopyranose demonstrated the high regioselectivity of certain enzymes for the anomeric acetyl group. researchgate.net Using esterase from rabbit serum, porcine pancreatic lipase (PPL), and porcine liver esterase (PLE), the primary product was 2,3,4-tri-O-acetyl-β-D-ribopyranose. researchgate.netresearchgate.net This selective deprotection of the C-1 position provides a valuable intermediate for further glycosylation reactions.
The table below summarizes the findings from the enzymatic hydrolysis of tetra-O-acetyl-β-D-ribopyranose.
| Enzyme | Substrate | Major Product |
| Rabbit Serum Esterase (RS) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose |
| Porcine Pancreatic Lipase (PPL) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose |
| Porcine Liver Esterase (PLE) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose |
The research findings in the chemoenzymatic synthesis of β-D-ribopyranose derivatives underscore the potential of biocatalysis for achieving high regioselectivity. The selective acylation at the anomeric position and the specific deacetylation of the anomeric acetyl group are key transformations that facilitate the efficient synthesis of β-D-ribopyranoside building blocks. These enzymatic methods provide a greener and more efficient alternative to traditional chemical protection and deprotection strategies, which often require multiple steps and the use of harsh reagents.
The table below details the research findings on the lipase-catalyzed acylation of D-ribose.
| Enzyme | Substrate | Acyl Donor | Solvent | Product |
| Pseudomonas sp. Lipase (PSL) | D-Ribose | Oxime esters | Pyridine | 1-O-acyl-β-D-ribopyranose & 5-O-acyl-D-ribofuranose |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of carbohydrates like beta-D-Ribopyranose. It allows for the precise determination of proton and carbon environments, the spatial relationships between atoms, and the dynamics of conformational exchange.
Proton (1H) and Carbon-13 (13C) NMR spectra provide a wealth of information for defining the structure and preferred conformation of this compound. The chemical shifts (δ) of the anomeric proton (H-1) and carbon (C-1) are particularly diagnostic of the anomeric configuration. For pyranose rings, the anomeric configuration influences the chemical shifts of ring protons and carbons. unimo.it
While complete NMR data for the parent this compound is often discussed in the context of its equilibrium with other forms in solution, studies on its derivatives, such as acetylated forms, provide clear, stable spectra that illustrate the principles of structural elucidation. For instance, the 1H NMR spectrum of 2,3,4-tri-O-acetyl-1-S-acetyl-1-thio-β-D-ribopyranose shows distinct signals for each proton, allowing for unambiguous assignment. rsc.org The coupling constants between adjacent protons are crucial for determining their relative stereochemistry. rsc.org
The conformation of the pyranose ring, typically a chair form (4C1 or 1C4), is deduced from the magnitude of the vicinal proton-proton coupling constants (3JH,H). rsc.org These couplings are sensitive to the dihedral angle between the coupled protons, providing a clear picture of the ring's pucker and the orientation of its substituents. rsc.org
Table 1: 1H NMR Data for a β-D-Ribopyranose Derivative (Data for 2,3,4-tri-O-acetyl-1-S-acetyl-1-thio-β-D-ribopyranose in CDCl3) rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.61 | d | 8.0 |
| H-2 | 5.06 | dd | 8.0, 3.2 |
| H-3 | 5.47 | dd | 3.2, 3.2 |
| H-4 | 5.04 | ddd | 8.0, 4.4, 3.2 |
This interactive table provides a summary of the proton NMR data for a representative β-D-ribopyranose derivative.
The three-bond proton-proton coupling constants (3JH,H) are instrumental in determining the dihedral angles (φ) between vicinal protons, which in turn define the conformation of the pyranose ring. This relationship is described by the Karplus equation, which correlates the magnitude of the coupling constant to the dihedral angle. rsc.orgfiveable.mewikipedia.org
Generally, a large coupling constant (typically 7–10 Hz) is observed for protons with a trans-diaxial relationship (φ ≈ 180°), while smaller coupling constants (1–5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (φ ≈ 60°). unimo.itrsc.org For example, in the derivative 2,3,4-tri-O-acetyl-1-S-acetyl-1-thio-β-D-ribopyranose, the J1,2 coupling of 8.0 Hz is indicative of a trans-diaxial arrangement between H-1 and H-2, which is consistent with the β-anomeric configuration in a 4C1 chair conformation. rsc.org
By analyzing the full set of coupling constants around the ring, a detailed three-dimensional model of the predominant conformation of this compound in solution can be constructed.
In solution, D-ribose exists as an equilibrium mixture of its different isomeric forms, including the α- and β-pyranoses and furanoses. ulpgc.es Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of interconversion between these forms. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, from sharp, distinct peaks at slow exchange rates to broadened or coalesced peaks at faster exchange rates.
A study on β-D-ribopyranose tetraacetate using dynamic NMR revealed an inversion rate of 130 s-1 at -60 °C for the interconversion between the 4C1 and 1C4 chair conformations. rsc.org This demonstrates that even in a conformationally biased system, the pyranose ring is not static but undergoes dynamic conformational changes. These studies are crucial for understanding the flexibility of the ribopyranose ring and the factors that govern its conformational preferences and anomeric equilibrium in different environments. masterorganicchemistry.comlibretexts.org
Determination of Coupling Constants and Dihedral Angles
Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure and Dynamics
IR and Raman spectra of carbohydrates exhibit a "fingerprint" region that is unique to the specific molecule and its conformation. researchgate.net For D-ribose, which exists predominantly as the β-pyranose anomer in aqueous solution, the vibrational spectra have been studied in detail. ulpgc.esresearchgate.net
The spectra are typically divided into several regions corresponding to different types of vibrations:
O-H and C-H stretching region (2800–3600 cm-1): This region is dominated by strong, broad bands from the stretching vibrations of the hydroxyl groups and sharper bands from the C-H stretches. researchgate.net
Fingerprint region (below 1500 cm-1): This region contains a complex series of bands arising from C-O and C-C stretching, as well as C-O-H, H-C-H, and H-C-O bending vibrations. researchgate.net
Specific bands in the Raman spectrum of D-ribose have been identified as markers for the molecule. For example, intense features are observed around 885, 1059, and 1119 cm-1, which are attributed to combinations of C-C and C-O stretching and C-O-H bending modes. researchgate.net The analysis of these bands, often aided by theoretical calculations, allows for a detailed assignment of the fundamental vibrational modes of this compound. ulpgc.es
Table 2: Characteristic Vibrational Bands for D-Ribose researchgate.net
| Wavenumber (cm-1) | Vibrational Assignment |
| ~3407 (IR) | O-H stretch (primary alcohol) |
| ~2875 (Raman/IR) | Symmetric C-H stretch (C-5 methylene) |
| ~1273 (Raman) | CH2 twisting |
| ~1119 (Raman) | ν(CO) and ν(CC) |
| ~1059 (Raman) | ν(CO), ν(CC), and β(COH) |
| ~885 (Raman) | ν(CC) and β(CCH) |
| ~542 (Raman) | Ring deformation |
This interactive table highlights key vibrational bands observed for D-ribose, which is primarily in the β-pyranose form in solution.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Theoretical and experimental VCD studies on D-ribose have been conducted to probe its structural preferences in aqueous solution. ulpgc.es The sign and intensity of the VCD bands are highly sensitive to the stereochemistry of the chiral centers and the torsional angles within the molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different possible conformers (e.g., 4C1 vs. 1C4 chair), the predominant solution-state conformation can be confidently determined. ulpgc.es This approach has confirmed that the β-pyranose form is a major species for D-ribose in water, providing crucial stereochemical insights that complement the findings from NMR spectroscopy. ulpgc.es
Assignment of Vibrational Modes and Band Analysis
X-ray Crystallography for Atomic-Level Structure Determination
X-ray crystallography is a cornerstone technique for elucidating the precise three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction patterns produced when a crystal is irradiated with X-rays, scientists can generate a detailed model of the electron density and, consequently, the arrangement of atoms within the crystal lattice. wikipedia.org This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
In the context of this compound, X-ray crystallography has been instrumental in confirming its solid-state conformation. While in aqueous solutions D-ribose exists as a mixture of different forms, in the crystalline state, it predominantly adopts a pyranose ring structure. ulpgc.es Specifically, studies have shown that D-ribose crystallizes with both α- and β-pyranose forms present. ulpgc.es
Research on lanthanide complexes with D-ribopyranose has provided further insight into its structural behavior. nih.gov In single crystals of Lanthanum Chloride (LaCl₃) and Cerium Chloride (CeCl₃) complexes with D-ribopyranose, both α-D-ribopyranose and β-D-ribopyranose anomers were found. nih.gov Interestingly, the β-D-ribopyranose in these complexes adopts a ¹C₄ conformation, where the ligand provides three hydroxyl groups in an axial-equatorial-axial (ax-eq-ax) orientation for coordination with the metal ion. nih.gov The α:β anomeric ratio was determined to be approximately 51:49 for the lanthanum complex and 52:48 for the cerium complex. nih.gov
The crystal structure of a methyl β-D-ribofuranoside, a derivative of ribose, has been determined to be orthorhombic with the space group P2₁2₁2₁. acs.org This detailed structural analysis highlights the power of X-ray diffraction in revealing the precise spatial arrangement of atoms and molecules in the solid state. acs.org
Table 1: Crystallographic Data for a Ribose Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8595 |
| b (Å) | 24.162 |
| c (Å) | 12.876 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1511.84 |
| Data for methyl-β-D-ribofuranoside, a related ribose derivative. acs.org |
Inelastic Neutron Scattering (INS) for Vibrational Dynamics
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational and rotational dynamics of molecules. stfc.ac.uk Unlike optical spectroscopies such as infrared (IR) or Raman, INS is not governed by optical selection rules, meaning that all vibrational modes are, in principle, observable. acs.orgstfc.ac.uk This makes INS particularly useful for obtaining a complete picture of the molecular vibrational spectrum. The technique relies on the scattering of neutrons by atomic nuclei, and the energy transfer during this process provides information about the vibrational energy levels of the sample. ornl.gov
The application of INS to the study of carbohydrates like this compound can reveal detailed information about their internal motions. These motions are governed by a delicate balance of enthalpic and entropic factors, which determine the thermodynamically favorable conformations. acs.org While extensive INS studies specifically focused on this compound are not widely reported in the provided search results, the principles of the technique are broadly applicable. For instance, INS has been used to investigate the dynamics of hydrocarbons on catalyst surfaces and to study the rotational motion of molecules within zeolite pores. stfc.ac.uk
Vibrational studies on D-ribose and its derivatives using other techniques like IR and Raman spectroscopy have identified characteristic vibrational modes. For D-ribose, prominent Raman features are observed around 542 cm⁻¹ (ring deformation), and in the 885-1119 cm⁻¹ region, which involves combinations of C-C and C-O stretching and C-O-H bending modes. researchgate.net IR spectroscopy also reveals strong bands in the 900-1100 cm⁻¹ range, corresponding to coupled C-O and C-C stretching and C-O-H vibrations. researchgate.net These findings from optical spectroscopy can be complemented by INS, which would provide direct observation of all vibrational modes, including those that are weak or forbidden in IR and Raman spectra.
Table 2: Key Vibrational Regions for D-Ribose
| Vibrational Region (cm⁻¹) | Type of Vibration |
| ~542 | Ring Deformation |
| 885 - 1119 | Combination of ν(CC), β(CCH), ν(CO), β(COH) |
| 900 - 1100 (IR) | Coupled ν(CO), ν(CC), and β(COH) |
| 1273 | τ(CH₂) |
| Data obtained from Raman and IR spectroscopy of D-ribose. researchgate.net |
Coordination Chemistry and Metal Ion Interactions of β D Ribopyranose
Complex Formation with Lanthanide Metal Ions (e.g., La³⁺, Ce³⁺, Sm³⁺, Eu³⁺)
β-D-ribopyranose readily forms complexes with a variety of lanthanide metal ions in solution. nih.govtandfonline.comtandfonline.com The formation of these complexes is often achieved by dissolving D-ribose and the corresponding lanthanide chloride salt in a suitable solvent system, such as ethanol-water or methanol-water, followed by slow evaporation to induce crystallization. nih.govtandfonline.comtandfonline.com
Studies have shown that in aqueous solutions, D-ribose exists as an equilibrium mixture of different tautomers. Among these, the isomers possessing an axial-equatorial-axial (ax-eq-ax) sequence of three adjacent hydroxyl groups are particularly effective at coordinating with metal cations to form 1:1 complexes. tandfonline.com Research on the complexation of D-ribose with lanthanide ions like La³⁺, Ce³⁺, Sm³⁺, and Eu³⁺ has led to the isolation of single crystals with the general formula LnCl₃·C₅H₁₀O₅·5H₂O (where Ln = La, Ce, Sm, Eu). nih.govtandfonline.comscience.gov
A notable characteristic of these crystalline complexes is the co-existence of two anomers of D-pyranose: α-D-ribopyranose in the ⁴C₁ conformation and β-D-ribopyranose in the ¹C₄ conformation. nih.govtandfonline.comnih.gov For instance, in the complexes with Lanthanum (La³⁺) and Cerium (Ce³⁺), the α:β anomeric ratio is approximately 51:49 and 52:48, respectively. nih.gov A similar ratio of 52:48 is observed in the Europium (Eu³⁺) complex. tandfonline.comtandfonline.com This indicates that both anomers are capable of forming stable coordination complexes with the lanthanide ions under the experimental conditions.
Structural Elucidation of Metal-Ribopyranose Complexes
The detailed three-dimensional structures of these lanthanide-ribopyranose complexes have been primarily determined through single-crystal X-ray diffraction, with complementary information provided by spectroscopic techniques like Fourier Transform Infrared (FT-IR) spectroscopy.
X-ray Crystal Structures of Coordination Complexes
X-ray crystallographic analyses of the LaCl₃, CeCl₃, and EuCl₃ complexes with D-ribose have revealed that they are isomorphous, meaning they have the same crystal structure. nih.govtandfonline.com In these structures, the lanthanide ion (Ln³⁺) is nine-coordinated. nih.govtandfonline.comnih.gov The coordination sphere of the metal ion is comprised of:
Five oxygen atoms from water molecules.
Three oxygen atoms from the hydroxyl groups of the D-ribopyranose ligand.
One chloride ion.
Crucially, the D-ribopyranose ligand, whether in the α-D-ribopyranose (⁴C₁) or β-D-ribopyranose (¹C₄) form, presents three hydroxyl groups in an axial-equatorial-axial (ax-eq-ax) orientation for coordination to the metal ion. nih.govtandfonline.comnih.gov The structures are further stabilized by an extensive network of hydrogen bonds involving the hydroxyl groups of the sugar, the coordinated and uncoordinated water molecules, and the chloride ions. nih.govtandfonline.comnih.gov
| Complex | Crystal System | Space Group | Anomeric Ligands Present | Lanthanide Ion Coordination Number | Key Structural Features |
| LaCl₃·C₅H₁₀O₅·5H₂O | Isomorphous with Ce complex | - | α-D-ribopyranose (⁴C₁) & β-D-ribopyranose (¹C₄) | 9 | Nine-coordinated La³⁺, extensive hydrogen bonding. nih.gov |
| CeCl₃·C₅H₁₀O₅·5H₂O | Isomorphous with La complex | - | α-D-ribopyranose (⁴C₁) & β-D-ribopyranose (¹C₄) | 9 | Nine-coordinated Ce³⁺, extensive hydrogen bonding. nih.gov |
| NdCl₃·C₅H₁₀O₅·5H₂O | Monoclinic | P2₁ | α-D-ribopyranose (⁴C₁) & β-D-ribopyranose (¹C₄) | 9 | Nine-coordinated Nd³⁺ with bonds to 5 water molecules, 3 hydroxyl groups, and 1 chloride ion. nih.gov |
| EuCl₃·C₅H₁₀O₅·5H₂O | - | - | α-D-ribopyranose (⁴C₁) & β-D-ribopyranose (¹C₄) | 9 | Nine-coordinated Eu³⁺, extensive hydrogen bonding. tandfonline.comtandfonline.com |
| SmCl₃·C₅H₁₀O₅·5H₂O | - | - | α-D-ribopyranose & β-D-ribopyranose | 9 | Nine-coordinated Sm³⁺ with bonds to 5 water molecules, 3 hydroxyl groups, and 1 chloride ion. science.gov |
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy serves as a powerful tool to confirm the coordination of the ribopyranose ligand to the metal ion. nih.govtandfonline.comat.ua The FT-IR spectra of the lanthanide-ribose complexes show noticeable shifts in the vibrational frequencies of the C-C, O-H, C-O, and C-O-H groups when compared to the spectrum of the free D-ribose. nih.govtandfonline.comnih.gov
These shifts are direct evidence of the metal-ligand interaction. nih.gov The changes in the positions and shapes of the bands corresponding to the hydroxyl stretching and bending vibrations are particularly informative, indicating that the hydroxyl groups of the sugar are directly involved in the coordination to the lanthanide ion. nih.govtandfonline.com The FT-IR results are consistently in agreement with the structural data obtained from X-ray diffraction, confirming the coordination mode. nih.govtandfonline.comnih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) in Free D-Ribose | Wavenumber (cm⁻¹) in Eu-ribose Complex | Interpretation |
| O-H stretching | Broad band centered around 3389 | Sharper bands observed | Shift and change in band shape indicate coordination of OH groups and rearrangement of the hydrogen-bond network. tandfonline.com |
| C-O stretching | Multiple bands in the 1150-1000 region | Shifts and changes in intensity | Confirms the involvement of C-O groups in complexation. tandfonline.com |
| C-O-H bending | Bands in the fingerprint region | Shifts observed | Indicates direct interaction of the hydroxyl groups with the Europium ion. tandfonline.com |
Binding Modes and Preferred Chelation Sites
The consistent structural feature across the studied lanthanide complexes with D-ribose is the tridentate chelation by the sugar ligand. nih.govtandfonline.comnih.gov Both the α-D-ribopyranose and β-D-ribopyranose anomers adopt conformations that allow for the coordination of three of their hydroxyl groups to the metal ion. nih.govtandfonline.comnih.gov
The preferred chelation site is a set of three hydroxyl groups arranged in an axial-equatorial-axial (ax-eq-ax) sequence. nih.govtandfonline.comtandfonline.comnih.gov For β-D-ribopyranose, this is achieved in the ¹C₄ conformation, where the hydroxyl groups at positions C1, C2, and C3 or C2, C3, and C4 can potentially adopt this arrangement. The specific binding through three hydroxyl groups from a single ribopyranose molecule leads to the formation of stable chelate rings, which is a driving force for the complexation. This tridentate binding mode is a key characteristic of the interaction between ribopyranose and lanthanide ions. nih.govtandfonline.comnih.gov
Enzymatic Transformations and Enzyme Recognition of β D Ribopyranose
Enzymatic Mutarotation: Mechanism of Ribopyranose-Furanose Interconversion
In aqueous solutions, D-ribose exists in a dynamic equilibrium between its five- and six-membered ring forms (furanose and pyranose) and a minor open-chain aldehyde form. masterorganicchemistry.com The interconversion between these cyclic forms is a phenomenon known as mutarotation. uomustansiriyah.edu.iq While this process can occur spontaneously, it is often catalyzed by enzymes in biological systems to ensure the availability of the correct isomer for specific metabolic pathways.
The enzyme responsible for the specific interconversion between the pyranose and furanose forms of ribose is D-ribopyranose furanomutase . This enzyme belongs to the isomerase class and facilitates the ring contraction and expansion necessary to switch between the six-membered pyranose and five-membered furanose structures. nist.gov
The mechanism of enzyme-catalyzed mutarotation generally involves acid-base catalysis within the enzyme's active site. nist.gov The process begins with the binding of the β-D-ribopyranose substrate. A basic residue in the active site abstracts a proton from the anomeric hydroxyl group (at C-1), while an acidic residue donates a proton to the ring oxygen atom. This concerted action facilitates the opening of the pyranose ring to form the transient open-chain aldehyde intermediate. masterorganicchemistry.comyoutube.com From this linear form, the ring can re-close. If the hydroxyl group on C-4 attacks the aldehyde, a five-membered furanose ring is formed. The enzyme's active site stereochemically guides the conformation to produce the desired furanose anomer before releasing it. The entire process is reversible, allowing the enzyme to also catalyze the conversion of ribofuranose back to ribopyranose depending on cellular needs.
Enzyme-Catalyzed Hydrolysis of Acetylated β-D-Ribopyranose Derivatives
The selective removal of protecting groups from sugar molecules is a vital process in synthetic carbohydrate chemistry. Enzymes, particularly hydrolases like esterases and lipases, offer significant advantages over chemical methods due to their high regioselectivity. srce.hrnih.gov
Research into the enzymatic hydrolysis of Tetra-O-acetyl-β-D-ribopyranose has demonstrated the precise action of these biocatalysts. srce.hrresearchgate.net In one study, various hydrolytic enzymes were tested for their ability to deacetylate this compound. The most effective enzymes were found to be esterase from rabbit serum (RS), porcine pancreatic lipase (B570770) (PPL), and porcine liver esterase (PLE). researchgate.net
A key finding was the high regioselectivity of these enzymes for the acetyl group at the anomeric center (C-1) of the ribopyranose ring. srce.hrresearchgate.net In all tested cases, the enzymatic hydrolysis predominantly yielded 2,3,4-tri-O-acetyl-β-D-ribopyranose as the main product. researchgate.net This indicates that the active sites of these enzymes are uniquely suited to recognize and cleave the ester linkage at the anomeric position while leaving the other acetyl groups on the pyranose ring intact. This contrasts with the enzymatic hydrolysis of the corresponding ribofuranose derivative, where deacetylation occurs at other positions. The reaction is typically conducted in a phosphate (B84403) buffer at a neutral pH (around 7.0) and a temperature of 37°C. srce.hr
Table 1: Enzyme-Catalyzed Hydrolysis of Tetra-O-acetyl-β-D-ribopyranose
| Enzyme | Substrate | Primary Product | Observed Selectivity |
|---|---|---|---|
| Rabbit Serum Esterase (RS) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose | Regioselective deacetylation at the anomeric (C-1) position. researchgate.net |
| Porcine Pancreatic Lipase (PPL) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose | Regioselective deacetylation at the anomeric (C-1) position. researchgate.net |
| Porcine Liver Esterase (PLE) | Tetra-O-acetyl-β-D-ribopyranose | 2,3,4-tri-O-acetyl-β-D-ribopyranose | Regioselective deacetylation at the anomeric (C-1) position. researchgate.net |
Substrate Specificity and Enzyme Recognition Site Analysis for β-D-Ribopyranose Scaffolds
The ability of an enzyme to recognize and bind to a specific substrate like β-D-ribopyranose is determined by the three-dimensional architecture of its active site. This site contains a precise arrangement of amino acid residues that form non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the sugar scaffold.
For β-D-ribopyranose, the specific orientation of its hydroxyl groups in the stable chair conformation is a key determinant for enzyme recognition. Several enzymes have been identified that interact with or act upon D-ribose in its pyranose form. For instance, D-ribose pyranase from Bacillus subtilis is an enzyme that specifically recognizes the pyranose form of D-ribose. Similarly, the Ribose import binding protein RbsB in Escherichia coli is known to bind ribose, and its structure accommodates the pyranose ring. mdpi.com
The analysis of enzyme recognition sites reveals several principles:
Hydrogen Bonding Networks: The hydroxyl groups at positions C-2, C-3, and C-4 of the β-D-ribopyranose ring are critical for forming a network of hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine, Threonine) in the enzyme's active site. The specific stereochemistry of these groups on the pyranose ring allows for a unique hydrogen bonding pattern that contributes to binding specificity.
Conformational Selection: Enzymes often bind to a specific conformer of the substrate. For β-D-ribopyranose, the chair conformation is the most stable and is the likely form recognized by many enzymes. The active site provides a complementary shape that selectively binds this conformation over others.
Anomeric Specificity: The orientation of the hydroxyl group at the anomeric carbon (C-1) is crucial. The β-configuration places this hydroxyl in an equatorial position in the most common chair conformation, which is a key feature for recognition by β-specific enzymes. This is evident in the regioselective hydrolysis of acetylated derivatives, where the anomeric position is specifically targeted. srce.hrresearchgate.net
The β-D-ribopyranose structure can also serve as a scaffold in the design of enzyme inhibitors. For example, derivatives of D-ribopyranose have been investigated as inhibitors for viral enzymes, such as the terminase large subunit of the human cytomegalovirus (HCMV), highlighting the importance of the pyranose scaffold in molecular recognition events. mdpi.com
Table 2: Enzymes Interacting with D-Ribopyranose
| Enzyme | Organism | Function | Relevance to β-D-Ribopyranose |
|---|---|---|---|
| D-ribose pyranase | Bacillus subtilis | Unknown catalytic function, binds D-ribose. | Specifically recognizes the pyranose form of D-ribose. mdpi.com |
| Ribose import binding protein RbsB | Escherichia coli | Part of the ribose transport system. | Binds ribose for transport into the cell, accommodating the pyranose ring. mdpi.com |
| Rabbit Serum Esterase | Rabbit (Oryctolagus cuniculus) | Hydrolysis of esters. | Catalyzes regioselective deacetylation of acetylated β-D-ribopyranose. srce.hrresearchgate.net |
Advanced Computational and Theoretical Chemistry Studies
Development and Refinement of Computational Models for β-D-Ribopyranose Systems
The accurate simulation of β-D-ribopyranose and other carbohydrates relies on the development of robust computational models, particularly molecular mechanics force fields. nih.gov These force fields are sets of parameters and equations that approximate the potential energy of a system of atoms, enabling the simulation of molecular dynamics and the prediction of conformational preferences. nih.govspringernature.com
The development of force fields for carbohydrates is a significant challenge due to their high flexibility, numerous chiral centers, and complex electronic effects like the anomeric and gauche effects. nih.govresearchgate.net Several widely used force fields have been specifically parameterized to handle these complexities, including:
GLYCAM: This force field is one of the most extensively used for modeling carbohydrates and is compatible with the broader AMBER force field for simulating complex glycoconjugates. springernature.comuga.edu
CHARMM: The CHARMM force field includes parameters specifically developed for common monosaccharides, including hexoses in their pyranose forms, allowing for the simulation of oligosaccharides and their interactions with proteins. maynoothuniversity.ie
GROMOS: This is another major force field used in carbohydrate simulations. springernature.com
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field has also been adapted and refined for carbohydrate simulations. maynoothuniversity.ie
The refinement of these models is an ongoing process that leverages both experimental data and high-level quantum mechanical (QM) calculations. nih.govresearchgate.net Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial data on the structure and dynamics of carbohydrates, which is used to validate and re-parameterize the force fields. nih.govresearchgate.net QM methods are used to accurately calculate the energies of different conformations and the electrostatic landscapes of the molecules, ensuring the force fields can capture the subtle electronic distributions that govern carbohydrate behavior. nih.gov The goal is to create models that can accurately predict the three-dimensional structures and dynamic behavior of molecules like β-D-ribopyranose in various environments. uga.edu
| Force Field | Key Features for Carbohydrate Modeling | Compatibility |
|---|---|---|
| GLYCAM | Extensive parameterization for a wide range of glycans, including acidic sugars and glycolipids. springernature.comuga.edu | AMBER springernature.com |
| CHARMM | Hierarchical parameterization based on QM calculations, suitable for monosaccharides and oligosaccharides. maynoothuniversity.ie | CHARMM all-atom biomolecular force field maynoothuniversity.ie |
| GROMOS | Includes glycan-specific information for linkages and ring puckering. springernature.comresearchgate.net | GROMOS simulation package |
| OPLS-AA | All-atom force field with specific parameter sets for carbohydrates. maynoothuniversity.ie | Various simulation packages |
Quantum Chemical Calculations of Electronic Properties and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of β-D-ribopyranose. ulpgc.esresearchgate.net These calculations provide detailed information about the molecule's conformational landscape, electronic structure, and relative stability without the influence of environmental factors. ulpgc.es
Numerous studies have employed DFT methods, with functionals such as B3LYP and M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2), to perform comprehensive explorations of the potential energy surface of D-ribose. ulpgc.esresearchgate.netacs.org These computational explorations have identified hundreds of stable conformers for the various forms of D-ribose (pyranose, furanose, and open-chain). ulpgc.esresearchgate.net For D-ribose, the pyranose forms are generally found to be the most stable, with the β-pyranose anomer being the most populated isomer in the gas phase according to both B3LYP and M06-2X calculations. ulpgc.esresearchgate.net
These studies reveal that the stability of different conformers is governed by a delicate balance of intramolecular interactions, such as hydrogen bonds. ulpgc.es The relative energies of the most stable conformers are often very close, typically within a few kJ/mol, highlighting the molecule's conformational complexity. acs.org For β-D-ribopyranose, the ¹C₄ chair conformation is consistently identified as one of the most stable structures. acs.org The inclusion of solvent models, like the Polarizable Continuum Model (PCM), in these calculations helps to predict the conformational preferences in aqueous solution, confirming the predominance of the pyranose forms. acs.orgulpgc.es
| Computational Method | Molecule/Form | Key Finding on Stability | Reference |
|---|---|---|---|
| DFT (B3LYP, M06-2X) | D-Ribose (gas phase) | Pyranose forms are the most populated, with β-D-ribopyranose being the most abundant diastereoisomer. ulpgc.esresearchgate.net | ulpgc.es, researchgate.net |
| DFT (M06-2X) with PCM | β-D-Ribopyranose (aqueous) | The ¹C₄ ring conformation is identified as the most stable. acs.org | acs.org |
| MP2/6-31G* | Ribose (in nucleic acid models) | The north pucker (C3'-endo) is intrinsically favored over the south pucker (C2'-endo) by ~2.0 kcal/mol. acs.orgacs.org | acs.org, acs.org |
| DFT (M06-2X) | D-Ribose vs. 2-deoxy-D-ribose | Found 954 stable structures for D-ribose and 668 for 2-deoxy-D-ribose, with pyranose forms being dominant. ulpgc.esresearchgate.net | researchgate.net, ulpgc.es |
Theoretical Prediction and Analysis of Hypothetical Ribopyranose Analogues (e.g., Silicon Analogs)
Theoretical chemistry allows for the exploration of novel chemical structures that have not yet been synthesized. A notable example is the computational study of hypothetical silicon analogs of sugars, often referred to as "sila-sugars." researchgate.net DFT calculations have been used to investigate the principal chemical possibility and properties of silicon-containing analogs of several saccharides, including β-D-ribopyranose. researchgate.net
In these hypothetical sila-sugars, one or more carbon atoms in the pyranose ring are replaced by silicon atoms. researchgate.net Computational studies predict that the physicochemical and chemical properties of these sila-sugars would differ substantially from their carbon-based counterparts. researchgate.net Key predicted differences include:
Stability: The existence of linear forms of sila-sugars is predicted to be unlikely. For sila-ribose (Si₅H₁₀O₅), the calculated heat effect for the conversion from the cyclic to the linear form is highly endothermic, indicating a strong preference for the cyclic structure. researchgate.net
Intermolecular Interactions: Silicon compounds are predicted to have high mean polarizabilities, which suggests that intermolecular interactions between sila-sugars would be stronger than those between natural sugars. researchgate.net
Spectroscopic Properties: The IR spectra of sila-sugars are expected to show characteristic bands in the 2000–2200 cm⁻¹ region, corresponding to the stretching modes of Si-H bonds, which would be a key identifier for these novel compounds. researchgate.net
These theoretical predictions provide a roadmap for the potential synthesis and characterization of such analogs, which could have applications in materials science and pharmaceutics. researchgate.net
Computational Studies on Reaction Intermediates and Transition States
Understanding the mechanisms of chemical reactions involving β-D-ribopyranose is crucial for fields ranging from organic synthesis to biochemistry. Computational methods, particularly DFT, are extensively used to map out reaction pathways, identify transient intermediates, and characterize the high-energy transition states that connect reactants, intermediates, and products. numberanalytics.com
For instance, the acid-catalyzed conversion of D-ribopyranose to furfural (B47365) has been investigated using DFT calculations. biomedres.us These studies focus on the initial steps of the reaction, including the protonation of hydroxyl groups and subsequent dehydration, which leads to the formation of carbocation intermediates. biomedres.us By calculating the relative stabilities of different possible carbocations, researchers can predict the most likely reaction pathway. biomedres.us The idea is that the initial protonation and dehydration will occur at the hydroxyl group that forms the most stable carbocation. biomedres.us
Q & A
Q. What are the key structural characteristics of β-D-Ribopyranose, and how do they influence its chemical reactivity?
β-D-Ribopyranose is a furanose isomer of ribose, distinguished by its five-membered ring structure with hydroxyl groups at positions 2, 3, and 3. Its axial and equatorial hydroxyl orientations affect hydrogen bonding and stereochemical interactions, which are critical in glycosylation reactions and enzyme recognition. Researchers should employ nuclear magnetic resonance (NMR) to confirm ring conformation (e.g., H and C NMR) and X-ray crystallography for solid-state structural validation .
Q. What experimental protocols are recommended for synthesizing β-D-Ribopyranose derivatives?
Synthesis typically involves protecting group strategies (e.g., acetyl or benzyl groups) to selectively modify hydroxyl positions. For example, tritylation at the primary hydroxyl (C-5) followed by acetylation at secondary positions enables regioselective functionalization. Researchers must validate purity via HPLC and characterize intermediates using mass spectrometry (MS) and infrared (IR) spectroscopy .
Q. How can researchers differentiate β-D-Ribopyranose from its furanose counterpart (β-D-Ribofuranose) in solution?
Use polarimetry to measure optical rotation differences (e.g., ribopyranose exhibits distinct specific rotation values compared to ribofuranose). TLC with specific solvent systems (e.g., ethyl acetate/methanol/water) can separate isomers, while NMR coupling constants () provide conformational evidence (pyranose: ; furanose: ) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on β-D-Ribopyranose’s stability under varying pH conditions?
Contradictory stability profiles may arise from solvent interactions or measurement techniques. Adopt a multivariate experimental design :
- Test stability across pH 2–12 using UV-Vis spectroscopy to track degradation kinetics.
- Validate results with LC-MS to identify decomposition products.
- Control for temperature and ionic strength, as these influence ring-opening equilibria. Cross-reference findings with crystallographic data to correlate stability with molecular packing .
What methodological frameworks (e.g., PICO, FINER) are suitable for formulating research questions on β-D-Ribopyranose’s biological roles?
Apply the PICO framework :
- Population : Bacterial/viral systems utilizing ribose-containing cofactors.
- Intervention : Enzymatic assays with β-D-Ribopyranose analogs.
- Comparison : Wild-type vs. mutant enzymes (e.g., ribokinase).
- Outcome : Kinetic parameters (, ) or binding affinity changes. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), ensuring access to recombinant enzymes and isotopic labeling for tracer studies .
Q. How can researchers address discrepancies in reported enzymatic activity of β-D-Ribopyranose-dependent kinases?
Discrepancies may stem from assay conditions (e.g., cofactor concentrations, buffer composition). Implement reproducibility protocols :
- Standardize ATP/Mg concentrations across labs.
- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.
- Validate via cryo-EM or molecular dynamics simulations to assess conformational changes in enzyme-substrate complexes. Publish raw datasets in open repositories (e.g., Dataverse) to facilitate meta-analyses .
Q. What strategies are recommended for validating novel β-D-Ribopyranose derivatives in drug discovery contexts?
Combine in silico and in vitro approaches:
- Perform docking studies (e.g., AutoDock Vina) to predict target binding.
- Synthesize derivatives with fluorophores (e.g., dansyl tags) for fluorescence polarization assays .
- Assess cytotoxicity via MTT assays and confirm selectivity using RNA-seq to identify off-target effects. Cross-validate with NMR-based ligand-observed experiments (e.g., STD-NMR) .
Methodological Best Practices
- Data Integrity : Archive spectra, chromatograms, and crystallographic files in standardized formats (e.g., .cif for crystallography) to enable peer validation .
- Ethical Compliance : For studies involving biological systems, obtain ethics approvals and document informed consent protocols when using human-derived enzymes .
- Literature Review : Use tools like Google Dataset Search to identify open datasets for comparative analyses, ensuring alignment with prior findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
